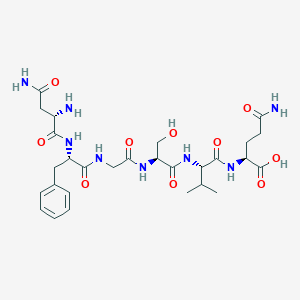![molecular formula C21H13NO2 B14215709 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-98-6](/img/structure/B14215709.png)
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Another method involves the reaction of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This one-pot synthesis is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptosis pathway by activating caspase 9 and the Bax/Bcl-2 pathway . This leads to cell death and inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A precursor in the synthesis of benzoindole derivatives.
Mitomycin C: An antitumor agent with a similar quinone structure.
Uniqueness
1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to induce ROS and activate apoptosis pathways makes it a promising candidate for further research in cancer therapy.
属性
CAS 编号 |
830924-98-6 |
|---|---|
分子式 |
C21H13NO2 |
分子量 |
311.3 g/mol |
IUPAC 名称 |
1-methyl-2-(2-phenylethynyl)benzo[f]indole-4,9-dione |
InChI |
InChI=1S/C21H13NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-10,13H,1H3 |
InChI 键 |
IBXCRHSOBQIBMH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



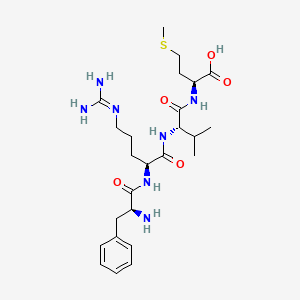
![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
![Benzene, 1,1'-[1-(3-hexynyloxy)-2-propynylidene]bis-](/img/structure/B14215647.png)
![1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene](/img/structure/B14215648.png)
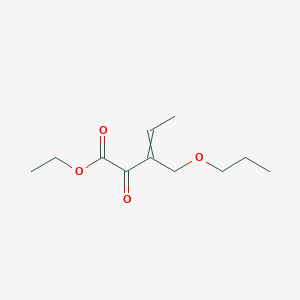
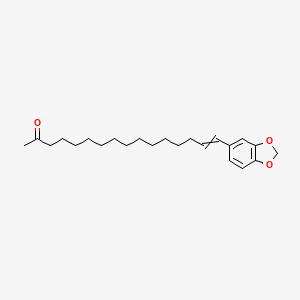
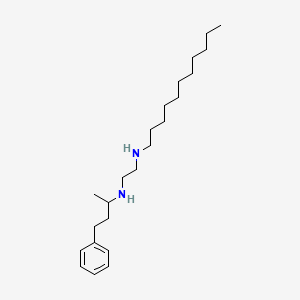
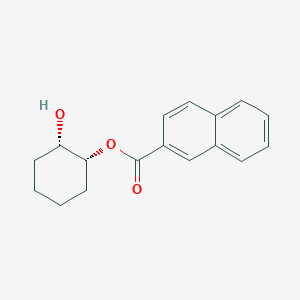
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

